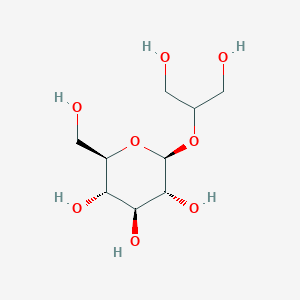
DIAZEPAM BINDING INHIBITOR FRAGMENT (HUMAN)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The Diazepam Binding Inhibitor Fragment (Human) is a protein that is regulated by hormones and is involved in lipid metabolism . It is also known to displace beta-carbolines and benzodiazepines, which modulate signal transduction at type A gamma-aminobutyric acid receptors located in brain synapses . The protein is conserved from yeast to mammals, with the most highly conserved domain consisting of seven contiguous residues that constitute the hydrophobic binding site for medium- and long-chain acyl-Coenzyme A esters .
Synthesis Analysis
The synthesis of Diazepam and its derivatives has been a topic of interest in the scientific community . The first synthesized benzodiazepine was chlordiazepoxide, obtained in 1957, and its structural derivatives such as oxazepam and diazepam showed much stronger sedative effects . The synthesis of benzodiazepines has been reported by several groups, with methods involving continuous flow synthesis .Molecular Structure Analysis
The Diazepam Binding Inhibitor Fragment (Human) contains a total of 299 bonds, including 151 non-H bonds, 32 multiple bonds, 72 rotatable bonds, 26 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 4 carboxylic acids (aliphatic), 2 primary amides (aliphatic), 18 secondary amides (aliphatic), and 1 tertiary amide .Chemical Reactions Analysis
The chemical reactions involving Diazepam and its derivatives have been studied extensively . The last step in the reaction pathway involves the conjugation of the 3-hydroxy compounds mainly with glucuronic acid, resulting in pharmacologically inactive products .Orientations Futures
Research on Diazepam and its derivatives is flourishing . Current research has focused on its mechanism of action, application in disease, pharmacokinetics, risk, assessment, and management of use, status epilepticus, gamma-aminobutyric acid receptors (GABAR), intranasal formulation, gephyrin, and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) as the current research hotspot . The clinical applications, mechanisms of action, pharmacokinetics, and assessment and management of the use of diazepam are the focus of current research and the development trend of future research .
Propriétés
Numéro CAS |
104360-70-5 |
|---|---|
Nom du produit |
DIAZEPAM BINDING INHIBITOR FRAGMENT (HUMAN) |
Formule moléculaire |
C91H148N26O32S |
Poids moléculaire |
2150.37 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



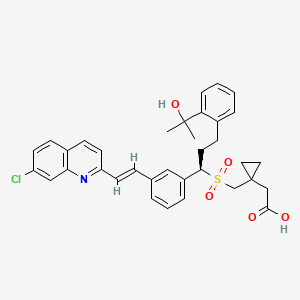
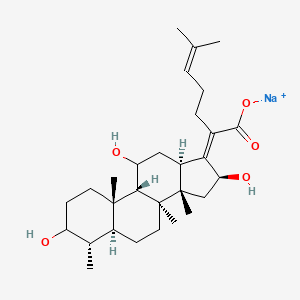
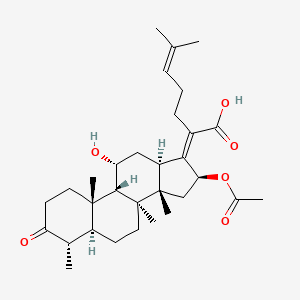
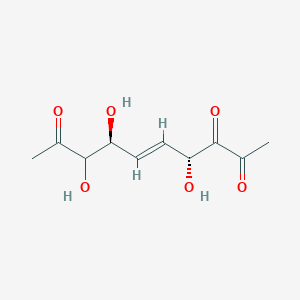

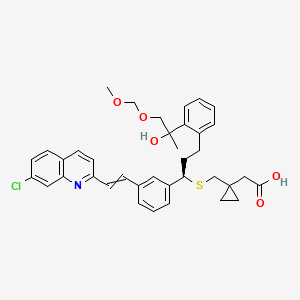
![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)

![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)
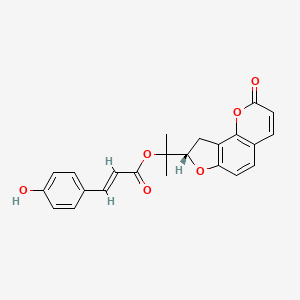
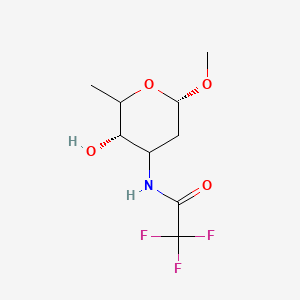
![4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester](/img/structure/B1141160.png)
